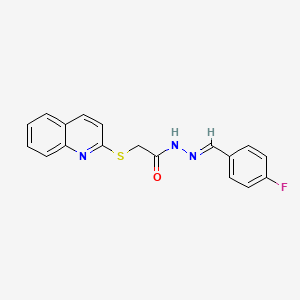

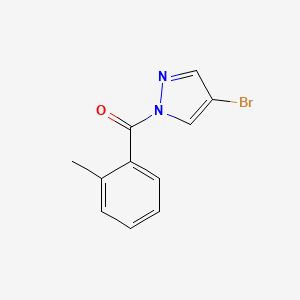

![molecular formula C16H16N2O3S B5554542 N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide often involves complex reactions that yield unique molecular structures. For instance, the practical synthesis of an orally active CCR5 antagonist demonstrates a method involving esterification followed by a Claisen type reaction and Suzuki−Miyaura reaction, highlighting a multi-step approach to synthesize complex benzamides (Ikemoto et al., 2005). These synthesis methodologies are crucial for creating compounds with specific biological activities and understanding the relationship between structure and function.

Molecular Structure Analysis

The molecular structure of benzamide compounds reveals insights into their chemical behavior and potential applications. A study on a novel benzamide with antioxidant activity employed X-ray diffraction and DFT calculations, showcasing the importance of molecular geometry, vibrational frequencies, and electronic properties in understanding compound characteristics (Demir et al., 2015). Such analyses are fundamental in predicting the reactivity and stability of benzamides under various conditions.

Chemical Reactions and Properties

Chemical reactions involving benzamides often result in the formation of compounds with significant biological activities. For example, the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under specific conditions leads to the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides, showcasing the versatility of benzamides in chemical synthesis (Mohebat et al., 2015). Understanding these reactions is crucial for developing new compounds with desired properties.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline forms, are essential for their characterization and application. Studies on crystalline forms of benzamides, like TKS159, provide detailed insights into their stability and potential pharmaceutical applications, underscoring the significance of thorough physical characterization (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, including reactivity, stability, and interactions with biological molecules, are critical for their application in various fields. For instance, the analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide through spectroscopic methods and crystal structure determination provides valuable information on its potential as a chemical reagent or therapeutic agent (Saeed et al., 2010).

科学的研究の応用

Polymerization Processes

Research by Mori, Sutoh, and Endo (2005) has demonstrated the controlled radical polymerization of a monosubstituted acrylamide having an amino acid moiety, showcasing the precision achievable in polymer synthesis. This process, utilizing reversible addition−fragmentation chain transfer (RAFT) polymerization, allows for the creation of polymers with controlled molecular weight and low polydispersity, essential for applications in materials science and engineering (Mori, Sutoh, & Endo, 2005).

Anticancer Drug Development

Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase (HDAC) inhibitor with potent anticancer activity. This compound selectively inhibits specific HDACs, offering a promising route for cancer therapy by modifying gene expression to halt cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Antimicrobial Properties

Limban et al. (2011) explored the synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas, revealing their activity against a range of bacterial and fungal strains. This research highlights the potential of structurally related compounds for developing new antimicrobial agents, particularly those with modifications on the phenyl group attached to the thiourea nitrogen, which significantly influences their antimicrobial efficacy (Limban et al., 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(2-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-14-9-10(22-2)7-8-12(14)16(20)18-13-6-4-3-5-11(13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZINHQYUTPXORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)